2,6-difluoro-N-(3-methylphenyl)benzamide
CAS No.: 878077-35-1
Cat. No.: VC21404961
Molecular Formula: C14H11F2NO
Molecular Weight: 247.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878077-35-1 |
|---|---|
| Molecular Formula | C14H11F2NO |
| Molecular Weight | 247.24g/mol |
| IUPAC Name | 2,6-difluoro-N-(3-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |
| Standard InChI Key | GLJNSSJUIBRIQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
Introduction
Chemical Identity and Structural Characteristics
2,6-Difluoro-N-(3-methylphenyl)benzamide is an organic compound belonging to the benzamide class of chemicals. It features a 2,6-difluoro-substituted benzene ring connected to a 3-methylphenyl group through an amide linkage. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.
Basic Chemical Information
The compound is characterized by specific chemical identifiers that enable its unambiguous identification in scientific literature and chemical databases. Table 1 presents the key chemical identifiers for 2,6-difluoro-N-(3-methylphenyl)benzamide.
Table 1: Chemical Identifiers of 2,6-Difluoro-N-(3-methylphenyl)benzamide
| Parameter | Value |
|---|---|
| CAS Number | 878077-35-1 |
| Molecular Formula | C₁₄H₁₁F₂NO |
| Molecular Weight | 247.24 g/mol |
| IUPAC Name | 2,6-difluoro-N-(3-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |
| Standard InChIKey | GLJNSSJUIBRIQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
| PubChem Compound ID | 532219 |
The molecular structure features a benzamide core with two strategically positioned fluorine atoms at the 2 and 6 positions of one benzene ring, while the other benzene ring contains a methyl substituent at the 3 position. This arrangement creates a unique electronic distribution that influences the compound's physical, chemical, and potentially biological properties.
Structural Features
The compound's architecture consists of several key structural elements:
-
A 2,6-difluoro-substituted benzoyl group that serves as the acyl component of the amide linkage
-
A 3-methylphenyl group that functions as the amine component of the amide
-
An amide (-CONH-) linkage connecting these two aromatic systems
This specific structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the fluorine atoms and the electron-donating properties of the methyl group. The presence of the amide bond also introduces potential for hydrogen bonding, which can be significant for interactions with biological systems and solubility characteristics.
Physical and Chemical Properties
The physical and chemical properties of 2,6-difluoro-N-(3-methylphenyl)benzamide are influenced by its molecular structure, particularly the presence of fluorine atoms and the amide linkage. These properties are crucial for understanding its behavior in various chemical environments and potential applications.
| Property | Value | Source |
|---|---|---|
| Physical State | Solid at room temperature | Inferred from structure |
| Molecular Weight | 247.24 g/mol | Calculated |
| Appearance | Not specifically reported | - |
| Solubility | Limited water solubility; Likely soluble in organic solvents | Inferred from structure |
The presence of two fluorine atoms in the 2,6-difluorobenzamide portion likely influences the compound's physical properties, including its melting point and solubility characteristics. The aromatic rings contribute to π-stacking interactions, potentially affecting crystalline structure and solubility in different solvents.
Chemical Reactivity
The chemical reactivity of 2,6-difluoro-N-(3-methylphenyl)benzamide is primarily determined by its functional groups:
-
The amide linkage (-CONH-) can participate in hydrogen bonding as both a donor and acceptor
-
The 2,6-difluoro substitution creates a unique electronic environment around the carbonyl group
-
The 3-methylphenyl group contributes to the compound's lipophilicity and potential interactions with aromatic systems
These structural features contribute to the compound's stability and reactivity patterns in various chemical environments. The amide bond is generally stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions.
Related Compounds and Structural Analogues
2,6-Difluoro-N-(3-methylphenyl)benzamide belongs to a broader family of substituted benzamides, with several structurally related compounds reported in the literature. Understanding these relationships provides context for its properties and potential applications.
Direct Structural Analogues
Several compounds closely related to 2,6-difluoro-N-(3-methylphenyl)benzamide have been reported:
-
2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392245-07-7) - Contains an additional thiadiazole ring between the amide linkage and the methylphenyl group
-
N-Ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide (IUPAC Standard InChIKey: MJFSVBZICOYLPW-UHFFFAOYSA-N) - Contains an additional ethyl group on the amide nitrogen
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities, providing opportunities for structure-activity relationship studies.
Comparative Analysis
Table 3: Comparison of 2,6-Difluoro-N-(3-methylphenyl)benzamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2,6-Difluoro-N-(3-methylphenyl)benzamide | C₁₄H₁₁F₂NO | 247.24 g/mol | Base structure |
| 2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C₁₆H₁₁F₂N₃OS | 331.34 g/mol | Contains thiadiazole ring |
| N-Ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide | C₁₆H₁₅F₂NO | 275.29 g/mol | Contains N-ethyl substituent |
The comparative analysis highlights how subtle structural modifications can lead to significant changes in molecular properties. The addition of a thiadiazole ring or an N-ethyl group alters the electronic distribution, three-dimensional structure, and potentially the biological interactions of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume